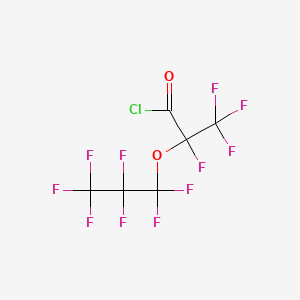

Chlorure de 2,3,3,3-tétrafluoro-2-(heptafluoropropoxy)propanoyle

Vue d'ensemble

Description

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride is a useful research compound. Its molecular formula is C6ClF11O2 and its molecular weight is 348.5 g/mol. The purity is usually 95%.

The exact mass of the compound 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Fabrication de produits chimiques organiques

Chlorure de 2,3,3,3-tétrafluoro-2-(heptafluoropropoxy)propanoyle: est utilisé comme réactif dans la fabrication de produits chimiques organiques. Il joue un rôle crucial dans la production d'acide dimère d'oxyde d'hexafluoropropylène (HFPO), également connu sous le nom commercial de GenX . Ce composé est un acteur majeur dans la synthèse de revêtements antiadhésifs et de matériaux antitaches.

Propriétés du devenir environnemental

Le devenir environnemental de ce composé est d'un grand intérêt dans la recherche scientifique. Des études se concentrent sur sa dégradation, y compris la dégradation abiotique et la biodégradation, ainsi que sur sa distribution environnementale, son adsorption/désorption et sa volatilisation . La compréhension de ces propriétés est essentielle pour évaluer l'impact environnemental de cette substance.

Toxicologie et impact sur la santé

La recherche sur les effets toxicologiques et les impacts potentiels sur la santé de l'exposition à ce composé est essentielle. L'EPA a conclu qu'il peut présenter un risque déraisonnable de dommages à la santé ou à l'environnement, avec des dangers potentiels comprenant des dommages aux organes et le cancer . Cela en fait un sujet de grande préoccupation dans les études de santé publique.

Remplacement du PFOS

Ce composé a été largement utilisé pour remplacer l'acide perfluorooctanoïque (PFOS) dans diverses applications en raison de ses propriétés similaires. Le passage à cette alternative est un domaine d'étude important, car les chercheurs évaluent son efficacité et sa sécurité en tant que substitut .

Produits industriels et de consommation

Le composé est utilisé dans la production d'une variété de produits industriels et de consommation. Son application dans la création de surfaces antiadhésives et de matériaux résistants aux taches est particulièrement notable, ce qui en fait un composé précieux dans la recherche en science des matériaux .

Induction du stress oxydatif

Dans la recherche biologique, des études ont exploré les effets du GenX, qui est produit à l'aide de ce composé, sur les cellules hépatiques humaines. Les résultats suggèrent que l'exposition au GenX peut réduire la viabilité cellulaire, améliorer l'apoptose et augmenter les espèces réactives de l'oxygène intracellulaires, indiquant une induction du stress oxydatif .

Mécanisme D'action

Target of Action

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride, also known as HFPO-DAF, is a substance used in chemical manufacturing . It was designed to replace perfluorooctanoic acid (PFOA), which has been phased out due to environmental persistence and reports of systemic toxicity

Mode of Action

It is known that the compound is used as a reactant in organic chemical manufacturing .

Biochemical Pathways

It is known that pfoa, the compound that hfpo-daf was designed to replace, can suppress t cell-dependent antibody responses (tdar) and vaccine responses in exposed humans . Whether HFPO-DAF has similar effects is currently unknown.

Pharmacokinetics

It is known that perfluorinated compounds, such as hfpo-daf, have high bioaccumulation capability .

Result of Action

It is known that exposure to pfoa, the compound hfpo-daf was designed to replace, can suppress t cell-dependent antibody responses (tdar) and vaccine responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of HFPO-DAF. For instance, its widespread environmental distribution, high bioaccumulation capability, and human exposure have caused great concern . The compound’s environmental fate properties, such as degradation and environmental distribution, are currently under investigation .

Analyse Biochimique

Biochemical Properties

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride plays a significant role in biochemical reactions due to its reactivity and interaction with various biomolecules. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further interact with proteins and nucleic acids, potentially leading to modifications in their structure and function. Additionally, 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride can form covalent bonds with amino acid residues in proteins, altering their activity and stability .

Cellular Effects

The effects of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the activation of nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). Activation of PPARs can lead to changes in gene expression, affecting cellular metabolism and proliferation. Furthermore, 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride can disrupt mitochondrial function, leading to alterations in cellular energy production and increased oxidative stress .

Molecular Mechanism

At the molecular level, 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride exerts its effects through several mechanisms. One key mechanism is the inhibition of specific enzymes involved in metabolic pathways. For instance, this compound can inhibit acetyl-CoA carboxylase, an enzyme critical for fatty acid synthesis. Inhibition of acetyl-CoA carboxylase can lead to reduced lipid synthesis and accumulation of fatty acid intermediates. Additionally, 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride can bind to DNA and RNA, interfering with transcription and translation processes .

Temporal Effects in Laboratory Settings

The stability and degradation of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride over time are important considerations in laboratory settings. This compound is known for its high stability, which allows it to persist in biological systems for extended periods. Over time, it can undergo slow degradation, leading to the formation of various metabolites. Long-term exposure to 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride in vitro and in vivo studies has shown potential cumulative effects on cellular function, including increased oxidative stress and disruption of normal cellular processes .

Dosage Effects in Animal Models

The effects of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride vary with different dosages in animal models. At low doses, this compound may have minimal effects on physiological functions. At higher doses, it can induce toxic effects, including liver damage, disruption of lipid metabolism, and immunosuppression. Studies have shown that high doses of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride can lead to significant alterations in gene expression and metabolic pathways, highlighting the importance of dosage considerations in its application .

Metabolic Pathways

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride is involved in several metabolic pathways, primarily those related to lipid metabolism. This compound can interact with enzymes such as fatty acid synthase and acetyl-CoA carboxylase, influencing the synthesis and degradation of fatty acids. Additionally, it can affect the PPAR signaling pathway, which plays a crucial role in regulating lipid and glucose metabolism. The interaction with these metabolic pathways can lead to changes in metabolic flux and alterations in metabolite levels .

Transport and Distribution

The transport and distribution of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and lipids, influencing its localization and accumulation. The distribution of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride within tissues can vary, with higher concentrations observed in lipid-rich tissues such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The targeting of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride to specific organelles can be mediated by post-translational modifications and targeting signals. For instance, its accumulation in the mitochondria can lead to disruptions in mitochondrial function and increased production of reactive oxygen species .

Propriétés

IUPAC Name |

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6ClF11O2/c7-1(19)2(8,4(11,12)13)20-6(17,18)3(9,10)5(14,15)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAVPNKIYBZAOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6ClF11O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382167 | |

| Record name | 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72848-57-8 | |

| Record name | 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)

![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)